1,1-Diphenylacetone
Overview
Description
1,1-Diphenylacetone, also known as 1,1-diphenylpropan-2-one, is an organic compound composed of a benzhydryl group and a methyl group attached to a central carbonyl group. It is a white solid with a chemical formula of C15H14O and a molar mass of 210.276 g·mol−1. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1-diphenylacetone involves the reaction of phenylacetone with bromine in benzene to effect an α-keto bromination. This reaction mixture is stirred for 3-6 hours. The resulting mixture is then slowly added to a solution of anhydrous aluminium chloride in benzene to catalyze a Friedel-Crafts alkylation. The reaction mixture undergoes a lengthy workup, ending in the recrystallization of this compound from petroleum ether .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylacetone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of the phenyl groups or the carbonyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diphenylmethanol.
Scientific Research Applications
1,1-Diphenylacetone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-diphenylacetone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The molecular targets and pathways involved in these reactions are diverse and can include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylacetone: Similar in structure but with different positioning of the phenyl groups.
Benzhydryl methyl ketone: Another compound with a benzhydryl group attached to a carbonyl group.
Diphenylmethanol: The reduced form of 1,1-diphenylacetone.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,1-diphenylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNWBEGCONIRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061137 | |
Record name | 2-Propanone, 1,1-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |
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Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,1-Diphenylacetone | |
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CAS No. |
781-35-1 | |
Record name | 1,1-Diphenylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propanone, 1,1-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781351 | |
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Record name | 1,1-Diphenylacetone | |
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Record name | 2-Propanone, 1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Propanone, 1,1-diphenyl- | |
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Record name | 1,1-diphenylacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.189 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-diphenylacetone interesting from a chemical reactivity standpoint?
A1: this compound is intriguing because it can form a dianion, enabling its use as a versatile reagent in organic synthesis. [, ] This dianion can act as a C,O-dinucleophile, reacting with various electrophiles to form cyclic compounds. [, ]
Q2: What kind of cyclic compounds can be synthesized using the dianion of this compound?
A2: Researchers have successfully synthesized several cyclic compounds by reacting the this compound dianion with different organosilanes. Reactions with diorganodichlorosilanes produced 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes. Interestingly, using diorganodifluorosilanes as the electrophile resulted in the formation of a positional isomer, 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane. [, ] Furthermore, reacting the dianion with 1,2-dichlorotetramethyldisilane and 1,3-dichlorohexamethyltrisilane yielded a 10-membered cyclic compound and a 6-membered cyclic compound, respectively. []
Q3: Are there any structural studies confirming the formation of these cyclic compounds?
A3: Yes, X-ray crystallography has been instrumental in confirming the structures of several synthesized cyclic compounds, including:
- 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxyacyclooctane []
- 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane []
- 1,1,2,2,6,6,7,7-octamethyl-4,9-bis(diphenylmethylene)-1,2,6,7-tetrasila-3,10-dioxacyclodecane []
Q4: Can this compound be used to synthesize α-arylnaphthalenes?
A5: Yes, novel synthetic routes using this compound as a starting material for the synthesis of α-arylnaphthalenes have been reported. [, , ]
Q5: Are there any known applications of this compound in asymmetric synthesis?
A6: this compound serves as a substrate in the asymmetric synthesis of (S)-(-)-1,1-diphenyl-2-propanol via iridium-catalyzed asymmetric transfer hydrogenation. This reaction utilized a chiral diaminodiphosphine ligand and [IrHCl2(COD)]2. [, ]
Q6: What can you tell us about the stability of this compound?
A7: While this compound is generally considered stable, research indicates that 1-phenyl-2-propanone, a related compound, can degrade over prolonged storage periods. [] This information could be relevant for impurity profiling in certain contexts.
Q7: Does the structure of this compound lend itself to any specific analytical techniques?
A8: The photochemical behavior of this compound and its derivative, 1,1,3,3-tetraphenylacetone, has been investigated using laser flash photolysis when adsorbed on layered clays. This technique allows the study of transient species, such as radicals and carbocations, generated upon light excitation. []
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